![molecular formula C9H13NO B11945492 9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 4946-37-6](/img/structure/B11945492.png)

9-azabicyclo[6.2.0]dec-4-en-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

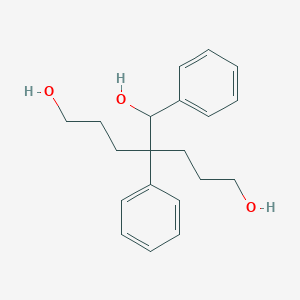

9-azabiciclo[6.2.0]dec-4-en-10-ona es un compuesto químico con la fórmula molecular C9H13NO y un peso molecular de 151,21 g/mol . Este compuesto forma parte de la familia de las lactamas bicíclicas y se conoce por su estructura única, que incluye un anillo fusionado de ocho miembros y un anillo de cuatro miembros. Se utiliza a menudo en la investigación de descubrimiento temprano debido a sus propiedades químicas raras y únicas .

Métodos De Preparación

La síntesis de 9-azabiciclo[6.2.0]dec-4-en-10-ona se puede lograr a través de varios métodos. Una ruta sintética común implica la adición de isocianato de clorosulfonilo a ciclooctadieno, seguida de N-hidroximetilación y acilación asimétrica catalizada por lipasa . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el éter diisopropílico y temperaturas alrededor de -15°C . Los métodos de producción industrial pueden variar, pero a menudo implican pasos similares con optimizaciones para la escala y el rendimiento.

Análisis De Reacciones Químicas

9-azabiciclo[6.2.0]dec-4-en-10-ona experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las reacciones de sustitución suelen implicar nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones pueden incluir varias lactamas y amidas sustituidas .

Aplicaciones en la investigación científica

Este compuesto tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, sirve como un posible intermedio para la síntesis de alcaloides neurotóxicos como la anatoxina-a, que es un potente agonista de los receptores nicotínicos de acetilcolina . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos y agentes terapéuticos .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potential intermediate for the synthesis of neurotoxic alkaloids like anatoxin-a, which is a potent agonist at nicotinic acetylcholine receptors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mecanismo De Acción

El mecanismo de acción de 9-azabiciclo[6.2.0]dec-4-en-10-ona implica su interacción con dianas moleculares como enzimas y receptores. Por ejemplo, su papel como intermedio en la síntesis de anatoxina-a sugiere que puede interactuar con los receptores nicotínicos de acetilcolina, lo que lleva a efectos neurotóxicos . Las vías implicadas en estas interacciones son complejas y a menudo requieren más investigación para elucidarlas por completo.

Comparación Con Compuestos Similares

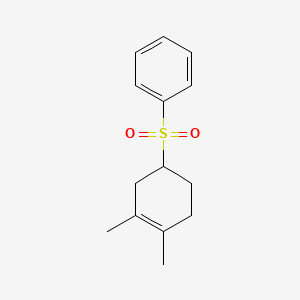

9-azabiciclo[6.2.0]dec-4-en-10-ona se puede comparar con otros compuestos similares como la 9-metil-9-azabiciclo[6.2.0]dec-4-en-10-ona y el 9-oxabiciclo[6.1.0]non-4-il fenilcarbamato . Estos compuestos comparten estructuras bicíclicas similares pero difieren en sus grupos funcionales y propiedades químicas específicas.

Propiedades

IUPAC Name |

9-azabicyclo[6.2.0]dec-4-en-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFGPHLZVAEHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC=C1)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300196 |

Source

|

| Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-37-6 |

Source

|

| Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)

![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)